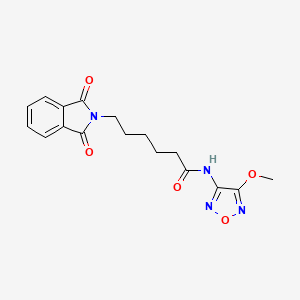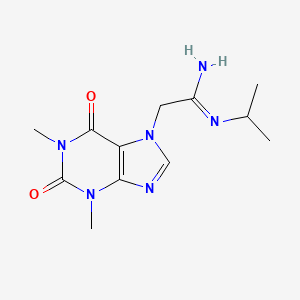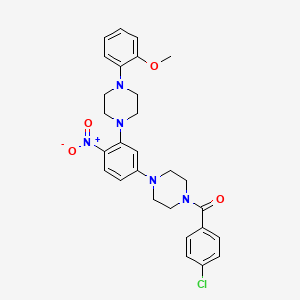
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isoindoline-1,3-dione moiety, an oxadiazole ring, and a hexanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide typically involves multiple steps:
Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the isoindoline-1,3-dione moiety with the oxadiazole derivative and hexanamide chain. This can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxadiazole ring.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety could act as a pharmacophore, binding to active sites of enzymes, while the oxadiazole ring may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide:
N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide: Lacks the isoindoline-1,3-dione moiety, which may affect its biological activity.
Uniqueness
The presence of both the isoindoline-1,3-dione moiety and the oxadiazole ring in 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide makes it unique
属性
分子式 |
C17H18N4O5 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC 名称 |
6-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide |
InChI |
InChI=1S/C17H18N4O5/c1-25-15-14(19-26-20-15)18-13(22)9-3-2-6-10-21-16(23)11-7-4-5-8-12(11)17(21)24/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,18,19,22) |
InChI 键 |
YIOUWJYZSWYJEI-UHFFFAOYSA-N |
规范 SMILES |
COC1=NON=C1NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15005384.png)
![(4-Fluorophenyl)(8-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B15005394.png)

![1-(2,3-Dimethylphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B15005404.png)
![4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15005415.png)
![3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B15005417.png)
![2-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-cyclohexylphenyl)ethanone](/img/structure/B15005420.png)
![1-[(2E,4aR,6aS)-2-(methoxyimino)-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl]ethanone](/img/structure/B15005443.png)
![4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoic acid](/img/structure/B15005444.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005456.png)
![5-Butyl-3-(2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15005461.png)
![2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B15005467.png)
![4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-methoxyphenol](/img/structure/B15005469.png)

